molecular formula C9H11FN2 B597789 2-Fluoro-4-(pyrrolidin-1-yl)pyridine CAS No. 1352318-60-5

2-Fluoro-4-(pyrrolidin-1-yl)pyridine

Cat. No. B597789
M. Wt: 166.199
InChI Key: TYURNKQOQWIEJN-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pyrrolidin-1-yl)pyridine is a chemical compound with the linear formula C9H11FN2 . The molecule consists of a pyrrolidinyl group attached via N to the 4-position of pyridine .


Synthesis Analysis

The synthesis of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine involves nucleophilic substitution reactions and Suzuki reactions . More details about the synthesis process can be found in related peer-reviewed papers and technical documents .


Molecular Structure Analysis

The molecular weight of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine is 166.2 . The InChI code for this compound is 1S/C9H11FN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 .


Chemical Reactions Analysis

The chemical reactions involving 2-Fluoro-4-(pyrrolidin-1-yl)pyridine are complex and can involve various intermediates . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-(pyrrolidin-1-yl)pyridine include its molecular weight (166.2), its linear formula (C9H11FN2), and its InChI code (1S/C9H11FN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2) .

Scientific Research Applications

Pyrrolidine is a five-membered ring and one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

The design of new molecules often starts by studying the binding conformation of existing compounds . For example, the study of bicyclic sulfonamide 15, which showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

In terms of application methods or experimental procedures, the synthetic strategies used can be divided into two categories: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

The results or outcomes obtained often depend on the specific substituents attached to the pyrrolidine ring. For example, in one study, the antibacterial activity increased in the order: N′-Et < N′-H < N′-Pr < N′-Ph, whereas with the 4′-phenyl substituents, the activity increased in the order: 4′-PhH < 4′-PhCl < 4′-PhNO2 .

  • Pyrrolidine in Drug Discovery : Pyrrolidine, a part of the “2-Fluoro-4-(pyrrolidin-1-yl)pyridine” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

  • Synthesis of Fluorinated Pyridines : Fluorinated pyridines, which include “2-Fluoro-4-(pyrrolidin-1-yl)pyridine”, have been used as starting materials for the synthesis of some herbicides and insecticides .

  • 4-Pyrrolidinylpyridine : This compound, which is structurally similar to “2-Fluoro-4-(pyrrolidin-1-yl)pyridine”, is a popular base catalyst . It has attracted interest because it is more basic than dimethylaminopyridine .

  • Pyrrolidine in Drug Discovery : Pyrrolidine, a part of the “2-Fluoro-4-(pyrrolidin-1-yl)pyridine” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

  • Synthesis of Fluorinated Pyridines : Fluorinated pyridines, which include “2-Fluoro-4-(pyrrolidin-1-yl)pyridine”, have been used as starting materials for the synthesis of some herbicides and insecticides .

  • 4-Pyrrolidinylpyridine : This compound, which is structurally similar to “2-Fluoro-4-(pyrrolidin-1-yl)pyridine”, is a popular base catalyst . It has attracted interest because it is more basic than dimethylaminopyridine .

Safety And Hazards

Safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-fluoro-4-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYURNKQOQWIEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718438
Record name 2-Fluoro-4-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(pyrrolidin-1-yl)pyridine

CAS RN

1352318-60-5
Record name 2-Fluoro-4-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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